molecular formula C14H24N2O2 B2581332 N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411289-64-8

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide

Cat. No.: B2581332
CAS No.: 2411289-64-8
M. Wt: 252.358
InChI Key: QFPSHERLWVWYSU-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a methoxyethyl group, a piperidinylmethyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide typically involves multiple steps:

    Formation of the Piperidinylmethyl Intermediate: The synthesis begins with the preparation of the 1-methylpiperidin-4-ylmethyl intermediate. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.

    Attachment of the Methoxyethyl Group: The next step involves the introduction of the 2-methoxyethyl group. This can be done by reacting the piperidinylmethyl intermediate with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Formation of the But-2-ynamide Moiety: The final step is the formation of the but-2-ynamide moiety. This can be accomplished by reacting the intermediate with but-2-ynoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxyethyl group to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne moiety, converting it into alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Azides or thioethers.

Scientific Research Applications

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]acetamide
  • N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]propionamide

Uniqueness

N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide is unique due to its but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with acetamide or propionamide groups. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-4-5-14(17)16(10-11-18-3)12-13-6-8-15(2)9-7-13/h13H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPSHERLWVWYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CCOC)CC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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